Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a methoxyprop-1-enyl group, and a methyl group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate typically involves the following steps:
Methoxyprop-1-enyl Group Introduction: The methoxyprop-1-enyl group can be introduced via a Heck reaction, where an alkene (such as 3-methoxyprop-1-ene) is coupled with the brominated benzoate in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxyprop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrogen-substituted benzoate
Substitution: Amino, thio, or alkoxy-substituted benzoate derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyprop-1-enyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-4-methylbenzoate
- Methyl 3-methoxyprop-1-enyl-4-methylbenzoate
- Methyl 3-bromo-5-methylbenzoate
Uniqueness
Methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate is unique due to the presence of both a bromine atom and a methoxyprop-1-enyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H15BrO3 |
---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
methyl 3-bromo-5-(3-methoxyprop-1-enyl)-4-methylbenzoate |
InChI |
InChI=1S/C13H15BrO3/c1-9-10(5-4-6-16-2)7-11(8-12(9)14)13(15)17-3/h4-5,7-8H,6H2,1-3H3 |
InChI-Schlüssel |
BWAYIDWRMAEPAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)C=CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.